3-Acetoxy-6-fluoropyridine
Description
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
(6-fluoropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6FNO2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3 |
InChI Key |
QZFYHBNKZNHLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Acetoxy-6-fluoropyridine has been investigated for its potential as a pharmaceutical intermediate due to its unique structural properties. The presence of the fluorine atom enhances the lipophilicity and bioavailability of compounds synthesized from it.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for resistant infections .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Activity Against MRSA | Reference |
|---|---|---|
| This compound | Significant | |
| 6-Fluoropyridine | Moderate | |
| 4-Fluoropyridine | Low |
Agrochemical Applications
Fluorinated compounds are often more effective in agricultural applications due to their enhanced stability and efficacy. This compound has been explored for use in developing new pesticides.
Case Study: Insecticidal Activity
Research indicates that derivatives of fluorinated pyridines demonstrate superior insecticidal properties compared to their non-fluorinated counterparts. In particular, compounds similar to this compound have shown promise in targeting specific pests while minimizing environmental impact .
Material Science
The unique properties of this compound make it a candidate for use in developing advanced materials, including polymers and coatings with enhanced chemical resistance.
Table 2: Material Properties
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in synthesizing various bioactive molecules. Its functional groups allow for diverse modifications, enhancing the pharmacological profiles of resultant compounds.
Example Synthesis Pathway
The synthesis of bioactive compounds from this compound often involves:
- Nucleophilic Substitution : Reactions with nucleophiles to introduce new functional groups.
- Coupling Reactions : Formation of biaryl structures that exhibit enhanced biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents (Table 1) highlight variations in electronic, steric, and solubility profiles:
Table 1: Comparative Analysis of 3-Acetoxy-6-fluoropyridine and Analogous Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The acetoxy group in this compound is less electron-withdrawing than nitriles (-CN) or trifluoromethyl (-CF₃) groups but more reactive than methoxy (-OMe) or silyl-protected substituents .
- Steric Effects : Bulky groups like tert-butyldimethylsilyloxy (TBDMS) in analogs (e.g., ) reduce solubility in polar solvents compared to acetoxy, which offers moderate steric hindrance .
- Reactivity : Acetoxy esters are more labile under acidic/basic conditions than silyl ethers (e.g., TBDMS in ), which require fluoride ions for cleavage .
Physicochemical Properties
- Molecular Weight : this compound (estimated MW: 185.15 g/mol) is lighter than silyl-protected analogs (e.g., 419.56 g/mol in Table 1), enhancing its suitability for reactions requiring lower steric bulk .
- Lipophilicity : Fluorine and acetoxy groups balance hydrophilicity, whereas trifluoromethylphenyl analogs () exhibit higher logP values, favoring membrane permeability in bioactive molecules .
Preparation Methods
Classical Ring Synthesis Approaches
The de novo construction of the pyridine ring with pre-installed substituents represents a foundational strategy. Joule and Mills’ Heterocyclic Chemistry details methods for assembling pyridines from 1,5-dicarbonyl precursors or via cyclocondensation reactions . For 3-acetoxy-6-fluoropyridine, a plausible route involves the cyclization of a fluorinated 1,5-dicarbonyl intermediate bearing an acetoxy group. For example, 5-fluoro-3-oxopent-4-enal acetate could undergo ammonium acetate-mediated cyclization under refluxing ethanol, forming the pyridine ring with the desired substituents .
A key challenge lies in the regioselective placement of the fluorine and acetoxy groups. Studies on analogous systems suggest that electron-withdrawing substituents (e.g., fluorine) direct cyclization to favor substitution at the meta position relative to the acetoxy group . However, yields for such multi-substituted pyridines rarely exceed 40% due to competing side reactions, necessitating rigorous purification via column chromatography .
Electrophilic Fluorination of Dihydropyridine Intermediates
Electrophilic fluorination of dihydropyridines followed by oxidation offers a versatile pathway. As demonstrated by Sokolov et al., 1,2-dihydropyridines react with Selectfluor® in acetonitrile at 0°C under argon to yield 3-fluoro-3,6-dihydropyridines, which eliminate HF to form fluoropyridines . Adapting this method, 3-acetoxy-1,2-dihydropyridine could undergo fluorination at C6, followed by oxidation to aromatize the ring (Table 1).
Table 1: Electrophilic Fluorination of 3-Acetoxy-1,2-Dihydropyridine
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Acetoxy-1,2-DHP | Selectfluor® | 0°C, MeCN, Ar, 2 h | 3-Acetoxy-6-fluoro-DHP | 65 |
| 3-Acetoxy-6-fluoro-DHP | – | RT, CDCl₃, 48 h | This compound | 85 |
The dihydropyridine intermediate’s synthesis remains a bottleneck, often requiring palladium-catalyzed coupling or Morita-Baylis-Hillman (MBH) adduct formation . For instance, MBH acetates derived from acrylonitriles and fluoropyridine carbaldehydes could serve as precursors .
Nucleophilic Substitution on Preformed Pyridine Cores
Direct substitution on 3-hydroxy-6-fluoropyridine provides a straightforward route. The hydroxyl group at C3 is acetylated using acetic anhydride in pyridine, while the fluorine at C6 is introduced via halogen exchange. For example, 3-hydroxy-6-chloropyridine undergoes Cl-to-F substitution with KF in dimethyl sulfoxide (DMSO) at 120°C, followed by acetylation (Table 2) .
Table 2: Two-Step Synthesis via Halogen Exchange
| Step | Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Hydroxy-6-chloropyridine | KF, DMSO | 120°C, 24 h | 3-Hydroxy-6-fluoropyridine | 78 |
| 2 | 3-Hydroxy-6-fluoropyridine | Ac₂O, pyridine | RT, 12 h | This compound | 92 |
This method’s efficiency hinges on the availability of 3-hydroxy-6-chloropyridine, which itself requires regioselective chlorination of pyridinone derivatives .
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling enables precise functionalization. Suzuki-Miyaura coupling of 3-acetoxy-6-bromopyridine with fluoroboronic acids introduces fluorine at C6. Alternatively, acetoxylation via C–H activation using Pd(OAc)₂ and PhI(OAc)₂ can install the acetoxy group directly . A representative protocol involves:
-
Bromination : 3-Hydroxypyridine is brominated at C6 using POBr₃ in HBr, yielding 3-hydroxy-6-bromopyridine .
-
Acetylation : The hydroxyl group is acetylated with acetic anhydride.
-
Fluorination : Pd₂(dba)₃ catalyzes cross-coupling with XPhos and CsF, substituting bromine with fluorine (85% yield) .
This sequence benefits from high regiocontrol but requires inert conditions and expensive catalysts.
Domino Reactions via Morita-Baylis-Hillman Adducts
Table 3: Domino Reaction Protocol
| Step | Reactants | Conditions | Intermediate | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Fluoropyridine-3-carbaldehyde + Methyl acrylate | DABCO, CH₃CN, RT | MBH acetate | – | 90 |
| 2 | MBH acetate + NH₃ | DMF, 50°C, 5 h | 3-Acetoxy-6-fluoro-DHQ | – | 75 |
| 3 | 3-Acetoxy-6-fluoro-DHQ | O₂, DMF, 90°C, 3 h | This compound | 68 |
This method’s modularity allows tuning of substituents but demands careful control of oxidation conditions to prevent over-oxidation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Acetoxy-6-fluoropyridine in high purity?
- Methodological Answer : The synthesis typically involves fluorination and acetylation steps. For fluoropyridine derivatives, a common approach is nucleophilic aromatic substitution using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) . For example, fluorination of a chlorinated precursor (e.g., 3-chloro-6-acetoxypyridine) with KF at 120–150°C under inert atmosphere yields the fluoro derivative. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with chemical shifts for fluorine typically observed at δ −110 to −120 ppm in CDCl₃ . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (EI-MS or ESI-MS) are used to verify purity and molecular weight. For thermal stability assessment, thermogravimetric analysis (TGA) is recommended .
Q. How does the hydrolytic stability of this compound impact experimental protocols?
- Methodological Answer : The acetyl group in this compound is prone to hydrolysis under acidic or basic conditions. Stability studies in buffered solutions (pH 3–10) at 25°C show rapid degradation at pH >8, necessitating storage in anhydrous solvents (e.g., acetonitrile) at −20°C. Kinetic monitoring via HPLC every 24 hours is advised to assess degradation rates .
Advanced Research Questions
Q. What strategies optimize regioselective fluorination in this compound synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. Computational modeling (DFT calculations) predicts activation barriers for fluorination at different positions. Experimentally, directing groups (e.g., acetoxy at position 3) enhance reactivity at position 6 via resonance stabilization. Reaction optimization using catalytic Cu(I) or Pd(0) complexes can improve yields (>80%) .
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, fluoride source (e.g., KF vs. CsF), or trace moisture. A systematic comparison should include:
- Repeating reactions under strictly anhydrous conditions (e.g., Schlenk line).
- Validating fluoride source activity via titration.
- Reporting detailed reaction parameters (temperature ramp rates, stirring speed) to ensure reproducibility .
Q. What role does this compound play in designing fluorinated fragments for drug discovery?
- Methodological Answer : Its high Fsp³ character and fluorinated pyridine core make it a valuable fragment for probing protein-ligand interactions. In medicinal chemistry, it serves as a precursor for bioisosteric replacement of hydroxyl or methyl groups. Pharmacokinetic studies require radiolabeling (e.g., ¹⁸F for PET imaging) to track in vivo distribution .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters include LUMO energy (electron-deficient pyridine ring) and Fukui indices to identify nucleophilic/electrophilic sites. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., yield variations), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use fractional factorial designs to isolate critical variables .
- Experimental Design : For stability studies, include control groups (e.g., deuterated solvents) and triplicate runs. Reference primary literature for analogous compounds (e.g., 6-trifluoromethylpyridine derivatives) to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
